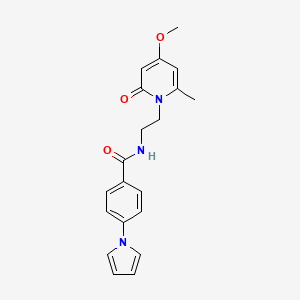
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Pyridine Derivative : The presence of a methoxy group and a methyl group on the pyridine ring enhances its chemical properties.
- Benzamide Moiety : This contributes to its ability to interact with various biological targets.
- Ethyl Chain : Links the pyridine and benzamide portions, potentially influencing its biological activity.
This compound has been identified as an inhibitor of histone methyltransferase EZH2 . This enzyme is crucial for gene silencing through the methylation of histone proteins. By inhibiting EZH2, the compound may reverse epigenetic silencing of tumor suppressor genes, making it a promising candidate for cancer therapeutics .
Biological Activity
The following table summarizes the key biological activities associated with the compound:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits EZH2, potentially reversing silencing of tumor suppressor genes . |
| Cell Line Studies | Demonstrated cytotoxic effects in various cancer cell lines . |
| Mechanistic Insights | Competitive inhibition at the active site of EZH2, preventing histone methylation . |
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various experimental models:
-
Inhibition of Cancer Cell Growth :
- In vitro studies showed that this compound significantly reduced cell viability in cancer cell lines, including breast and prostate cancer models. The IC50 values indicated potent anticancer properties compared to standard chemotherapeutics .
-
Mechanistic Studies :
- Research utilizing molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with EZH2, suggesting a specific binding affinity that could be exploited for drug development .
-
Potential for Combination Therapies :
- The ability to reverse epigenetic silencing positions this compound as a potential candidate for combination therapies with other anticancer agents, enhancing overall therapeutic efficacy .
Future Directions
The unique structural features and biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced activity and selectivity.
- Clinical Trials : To evaluate efficacy and safety in human subjects.
Propiedades
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-15-13-18(26-2)14-19(24)23(15)12-9-21-20(25)16-5-7-17(8-6-16)22-10-3-4-11-22/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOYLIKQCDECAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













